N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Trimethoxybenzamide: The final step involves coupling the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups often have comparable chemical reactivity and biological properties.
Trimethoxybenzamides: These compounds share the trimethoxybenzamide moiety and are used in similar medicinal chemistry applications.
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-8-7-16-12-29-21(24-16)13-5-4-6-15(22)9-13/h4-6,9-12H,7-8H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUSGMGISDHWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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